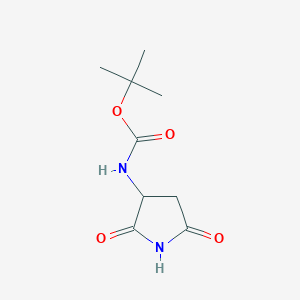

tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate

描述

tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate is a synthetic carbamate derivative featuring a pyrrolidin-2,5-dione (succinimide) core modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom. This compound is structurally significant in medicinal chemistry and drug design, particularly in the development of cereblon (CRBN) effectors, which are critical for targeted protein degradation via proteolysis-targeting chimeras (PROTACs) . Its synthesis typically involves the reaction of Boc-protected asparagine derivatives with carbodiimides or carbonyl diimidazole (CDI) under reflux conditions, yielding moderate to high purity .

The Boc group enhances solubility and stability during synthetic processes, while the dioxopyrrolidin moiety enables selective interactions with biological targets, such as CRBN, by mimicking endogenous ligands like thalidomide derivatives .

属性

IUPAC Name |

tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(14)10-5-4-6(12)11-7(5)13/h5H,4H2,1-3H3,(H,10,14)(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNLCKRUARJETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Direct Carbamate Formation via Boc Protection

The most straightforward method involves reacting 3-aminopyrrolidine-2,5-dione with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions. Key steps include:

-

Reagents and Conditions :

-

Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM) at 0–25°C.

-

Stoichiometry : 1:1.2 molar ratio of amine to Boc anhydride.

-

Reaction Time : 4–12 hours, monitored via thin-layer chromatography (TLC).

-

-

Purification :

-

Recrystallization from ethanol/water (yield: 70–85%, purity >95%).

-

Column chromatography with hexane/ethyl acetate gradients for enantiomerically pure forms.

-

-

Mechanistic Insight :

The Boc group selectively protects the primary amine of pyrrolidinone, forming a stable carbamate. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc anhydride, facilitated by the base.

Coupling Reactions Using Carbodiimides and Activators

Alternative routes employ coupling agents to link pre-formed Boc-protected intermediates to pyrrolidinone derivatives:

-

EDC/HOBt-Mediated Coupling :

-

TSTU Activation :

Cyclization of Boc-Protected Amino Acid Derivatives

A convergent approach involves cyclizing Boc-protected aspartic acid derivatives:

-

Step 1 : Boc protection of L-asparagine using Boc anhydride in THF/water.

-

Step 2 : Cyclization with carbonyl diimidazole (CDI) under reflux to form the pyrrolidinone ring.

-

Optimization :

-

Temperature : 80°C for 6 hours.

-

Yield : 78% with >99% enantiomeric excess (ee) for (S)-isomer.

-

Industrial-Scale Synthesis

Large-scale production prioritizes cost-efficiency and reproducibility:

-

Automated Reactors :

-

Conditions : Continuous flow systems with real-time pH and temperature monitoring.

-

Throughput : 10–50 kg/batch with 85–90% yield.

-

-

Purification :

-

Crystallization : Ethanol/water mixtures for high-purity (>99%) product.

-

Chromatography : Simulated moving bed (SMB) technology for enantiomeric resolution.

-

Stereochemical Control and Resolution

Enantioselective synthesis is critical for CRBN-binding activity:

-

Chiral Auxiliaries : Use of (S)- or (R)-Boc-protected intermediates with L- or D-aspartic acid.

-

Dynamic Kinetic Resolution : Catalytic asymmetric methods using iron complexes to achieve >90% ee .

Comparative Analysis of Methods

Challenges and Optimizations

-

Racemization : Minimized by using low temperatures (<25°C) and non-polar solvents.

-

Byproduct Formation : Controlled via stoichiometric precision (e.g., 1.2 eq Boc anhydride).

-

Cost-Efficiency : Industrial methods replace chromatography with crystallization, reducing solvent waste.

Emerging Techniques

化学反应分析

Types of Reactions: tert-Butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines .

科学研究应用

Chemistry

Tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate serves as a versatile building block for synthesizing more complex molecules. Its structure allows for various chemical modifications, making it useful in the development of new compounds with desired properties.

Biology

In biological research, this compound is studied for its interactions with biological macromolecules. It has shown potential in modulating neurotransmitter systems, particularly in relation to anticonvulsant properties. The compound's ability to interact with GABAergic and glutamatergic pathways positions it as a candidate for further pharmacological exploration .

Medicine

This compound is investigated for its therapeutic potential, particularly in the treatment of neurological disorders such as epilepsy. Studies have indicated that compounds in the 2,5-dioxopyrrolidine class exhibit significant anticonvulsant effects, suggesting that this compound could be developed into a therapeutic agent .

Industry

This compound is also utilized in industrial applications, including the development of new materials and chemical processes. Its stability and reactivity make it suitable for various chemical manufacturing processes.

Case Study 1: Anticonvulsant Activity

A study conducted on structurally similar compounds demonstrated their efficacy in reducing seizure activity in animal models. The research highlighted the importance of the dioxopyrrolidine moiety in enhancing anticonvulsant effects through modulation of neurotransmitter systems .

Case Study 2: Neuroprotective Effects

Research exploring the neuroprotective properties of related compounds showed significant reductions in oxidative stress markers in neuronal cells exposed to amyloid beta peptides. These findings suggest that this compound may offer protective effects against neurodegenerative conditions .

作用机制

The mechanism of action of tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes and receptors, depending on its structure and functional groups. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of their activity.

相似化合物的比较

tert-Butyl (S)-(2,5-dioxopyrrolidin-3-yl)carbamate (2a)

- Structural Difference: Stereoisomer of the target compound, with an (S)-configuration at the 3-position of the pyrrolidinone ring.

- Synthesis : Synthesized from N-Boc-L-asparagine using CDI in THF under reflux, achieving a 78% yield .

- Role : Demonstrates enantioselective binding to CRBN, highlighting the importance of stereochemistry in cereblon effector activity .

tert-Butyl (4-((((2,5-dioxopyrrolidin-3-yl)carbamoyl)oxy)methyl)-benzyl)carbamate (10a)

- Structural Difference : Incorporates a benzylcarbamate-linked substituent, increasing molecular weight and steric bulk.

- Synthesis : Prepared via coupling of 3a (tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate) with chloromethyl carbamate intermediates, yielding 4.3 g of product .

- Application: Used as a precursor for aminomethylphenyl derivatives (e.g., 11a), which are intermediates in PROTAC synthesis .

tert-Butyl (4-((((2,6-dioxopiperidin-3-yl)carbamoyl)oxy)methyl)-benzyl)carbamate (10b)

- Structural Difference : Replaces the pyrrolidin-2,5-dione core with a piperidin-2,6-dione (glutaramide) ring.

- Synthesis : Similar to 10a but using 3b (2,6-dioxopiperidin-3-yl carbamate) as the starting material .

- Biological Relevance: Piperidinone derivatives often exhibit enhanced CRBN-binding affinity compared to pyrrolidinone analogues, as seen in lenalidomide derivatives .

生物活性

tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate, commonly referred to as (R)-tert-butyl (2,5-dioxopyrrolidin-3-yl)carbamate, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C₁₁H₁₅N₂O₄, with a molecular weight of approximately 214.22 g/mol. The compound features a pyrrolidine ring that incorporates two carbonyl groups and a tert-butyl carbamate moiety. These structural elements contribute to its reactivity and interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and interact with specific receptors. Research indicates that it can bind to various molecular targets, influencing pathways involved in disease processes such as cancer and neurological disorders. The exact mechanisms are context-dependent but often involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, thereby altering metabolic pathways.

- Receptor Modulation : Interaction with receptor sites can lead to changes in cellular signaling and function.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (S)-Benzyl (2,5-dioxopyrrolidin-3-yl)carbamate | C₁₂H₁₂N₂O₄ | Enantiomeric form; potential stereoselective activity |

| Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate | C₁₁H₁₃N₂O₄ | Different substituents affecting solubility |

| tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate | C₁₆H₁₈N₂O₄ | Distinct pharmacological profile |

This table illustrates how the unique stereochemistry and functional groups of this compound may confer distinct biological properties compared to its analogs.

Research Findings and Case Studies

- Anticonvulsant Activity : A study highlighted the potential anticonvulsant properties of pyrrolidine derivatives. This compound showed promising results in preclinical models for seizure control, suggesting its utility in treating epilepsy .

- Cancer Research : In investigations related to oncogenic pathways, the compound was found to inhibit the phosphatase SHP2, which plays a critical role in the Ras-MAPK signaling pathway. This inhibition could lead to reduced tumor growth in specific cancer types .

- Metabolic Stability : Recent studies have indicated that derivatives of this compound exhibit high metabolic stability in plasma and intestinal environments. This property is crucial for enhancing bioavailability and therapeutic efficacy when administered .

常见问题

Q. What are the established synthetic routes for tert-butyl N-(2,5-dioxopyrrolidin-3-yl)carbamate, and how are reaction conditions optimized?

tert-Butyl carbamate derivatives are typically synthesized via carbamate protection of amines using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. For example, this compound can be prepared by reacting 3-aminopyrrolidine-2,5-dione with Boc anhydride in the presence of a base like triethylamine or DMAP in dichloromethane at 0–25°C . Optimization involves controlling stoichiometry (1:1.2 amine:Boc anhydride) and reaction time (4–12 hours). Purity is enhanced via recrystallization from ethanol/water mixtures or column chromatography.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

- NMR : H and C NMR confirm Boc group incorporation (e.g., tert-butyl singlet at δ 1.4 ppm in H NMR). Conformational analysis via NOESY can reveal spatial arrangements of substituents .

- X-ray crystallography : Single-crystal diffraction data refined using SHELXL resolves bond lengths and angles. For example, Chmielewski et al. (2016) reported a C=O bond length of 1.23 Å in the pyrrolidinone ring, consistent with resonance stabilization . Typical SHELXL refinement parameters include R1 < 0.05 and wR2 < 0.12 for high-resolution data .

Advanced Questions

Q. How can diastereoselectivity in Diels-Alder reactions involving tert-butyl carbamate derivatives be controlled?

tert-Butyl carbamates act as electron-deficient dienes in Diels-Alder reactions. Steric and electronic effects dictate stereochemical outcomes:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reactivity with electron-rich dienophiles like maleic anhydride.

- Temperature : Lower temperatures (−20°C to 0°C) favor endo selectivity due to kinetic control. Omar et al. (2022) achieved >90% endo selectivity in reactions with nitroolefins using tert-butyl carbamates .

- Catalysis : Lewis acids (e.g., BF₃·Et₂O) stabilize transition states, improving diastereomeric ratios (dr > 10:1) .

Q. What experimental and computational strategies resolve contradictions in reaction mechanisms for tert-butyl carbamate derivatives?

Discrepancies between proposed mechanisms (e.g., concerted vs. stepwise pathways in cycloadditions) are addressed by:

- Kinetic isotope effects (KIE) : KIE > 1.0 supports a concerted mechanism.

- DFT calculations : Modeling transition states (e.g., at the B3LYP/6-31G* level) identifies energy barriers. For example, Wang et al. (2022) used DFT to confirm a stepwise radical pathway in photoredox-mediated reactions .

- Cross-over experiments : Mixing isotopically labeled reactants rules out intermediates in SN1-like processes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。